Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate
Overview
Description
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylpropanoic acid and is characterized by the presence of hydroxyl groups on both the phenyl ring and the propanoate chain. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s structurally similar to other phenolic compounds, which are known to interact with various enzymes and receptors in the body .
Mode of Action
Phenolic compounds, in general, are known to interact with biological systems in a variety of ways, such as acting as antioxidants, enzyme inhibitors, and receptor agonists .
Biochemical Pathways
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate may be involved in the phenylpropanoid metabolism pathway . This pathway is responsible for the biosynthesis of many important secondary metabolites in plants, including flavonoids, coumarins, and lignin .
Pharmacokinetics
Phenolic compounds are generally well-absorbed and extensively metabolized in the body .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, it is recommended to be stored at refrigerator temperatures .
Biochemical Analysis
Biochemical Properties
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the key enzymes it interacts with is 3-(3-hydroxyphenyl)propanoate hydroxylase, which catalyzes the hydroxylation of the compound . This interaction is crucial for the compound’s metabolic processing and its subsequent biochemical effects. Additionally, this compound can act as a substrate for esterases, which hydrolyze the ester bond, releasing the active 3-hydroxyphenylpropanoic acid .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in carbon and nitrogen metabolism, leading to changes in metabolic flux . Furthermore, the compound can impact cell signaling pathways by interacting with specific receptors and enzymes, thereby altering cellular responses and functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as esterases and hydroxylases, leading to the formation of various metabolites . These metabolic pathways play a crucial role in the compound’s biological activity and its effects on cellular function. The interaction with specific enzymes and cofactors can influence the metabolic flux and the levels of key metabolites, thereby affecting the overall metabolic state of the cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications This subcellular localization is crucial for its interaction with specific biomolecules and its involvement in various cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate can be synthesized through the esterification of 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(3-hydroxyphenyl)propanoate or 3-carboxy-3-(3-hydroxyphenyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(3-hydroxyphenyl)propanol.
Substitution: Formation of various alkyl or acyl derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: Similar structure but with the hydroxyl group on the para position of the phenyl ring.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Contains an additional methoxy group on the phenyl ring.
Methyl 3-phenylpropionate: Lacks the hydroxyl groups on the phenyl ring and propanoate chain
Uniqueness
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is unique due to the presence of hydroxyl groups on both the phenyl ring and the propanoate chain, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGKHTZHLGBJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287373 | |
Record name | Methyl β,3-dihydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55822-86-1 | |
Record name | Methyl β,3-dihydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55822-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl β,3-dihydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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